molecular formula C17H22F3NO5 B4075674 Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane

Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane

Cat. No.: B4075674
M. Wt: 377.4 g/mol
InChI Key: VRPBQLKHRIMYIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane is a compound that combines the properties of oxalic acid and a trifluoromethylated phenoxyethyl azepane. This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group, known for its significant impact on the biological activity and chemical stability of molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane typically involves multiple steps:

    Formation of the trifluoromethylated phenoxyethyl intermediate:

    Azepane ring formation: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Coupling of the intermediate with oxalic acid: The final step involves coupling the trifluoromethylated phenoxyethyl azepane with oxalic acid under suitable reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring.

    Reduction: Reduction reactions can target the oxalic acid moiety.

    Substitution: The trifluoromethyl group can participate in substitution reactions, often requiring strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like sodium hydride (NaH) or organolithium reagents are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Its potential pharmacological properties are of interest for drug development, particularly in designing molecules with enhanced stability and bioactivity.

    Industry: The compound can be used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, potentially altering their activity. The azepane ring and oxalic acid moiety may also contribute to the compound’s overall effect by influencing its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

    Fluoxetine: A well-known pharmaceutical compound with a trifluoromethyl group.

    Celecoxib: Another pharmaceutical with a trifluoromethyl group, used as an anti-inflammatory drug.

    Trifluralin: An agrochemical with a trifluoromethyl group.

Uniqueness

Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane is unique due to the combination of its trifluoromethylated phenoxyethyl group and azepane ring, which are not commonly found together in other compounds. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO.C2H2O4/c16-15(17,18)13-6-5-7-14(12-13)20-11-10-19-8-3-1-2-4-9-19;3-1(4)2(5)6/h5-7,12H,1-4,8-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPBQLKHRIMYIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCOC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane
Reactant of Route 2
Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane
Reactant of Route 3
Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane
Reactant of Route 4
Reactant of Route 4
Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane
Reactant of Route 5
Reactant of Route 5
Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane
Reactant of Route 6
Reactant of Route 6
Oxalic acid;1-[2-[3-(trifluoromethyl)phenoxy]ethyl]azepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.